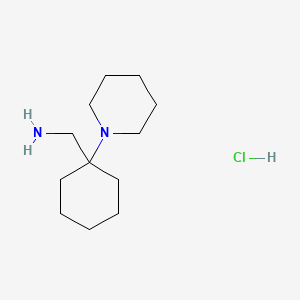
Tetrahydro-2H-pyran-3,4-diol
説明
Tetrahydro-2H-pyran-3,4-diol: is a pentitol derivative, which is a type of sugar alcohol This compound is characterized by the absence of one oxygen atom compared to its parent sugar, making it a deoxy sugar alcohol
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-3,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,5-anhydro-2-deoxy-2,3-diketo-pentitol using sodium borohydride as a reducing agent. The reaction is typically carried out in an aqueous solution at room temperature, yielding 1,5-anhydro-2-deoxypentitol as the primary product .
Industrial Production Methods: Industrial production of 1,5-anhydro-2-deoxypentitol often involves the catalytic hydrogenation of 1,5-anhydro-2-deoxy-2,3-diketo-pentitol. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum. The resulting product is then purified through crystallization or distillation .
化学反応の分析
Types of Reactions: Tetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,5-anhydro-2-deoxypentonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 1,5-anhydro-2-deoxypentane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: 1,5-Anhydro-2-deoxypentonic acid.
Reduction: 1,5-Anhydro-2-deoxypentane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Tetrahydro-2H-pyran-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes. It is also used as a model compound to study the behavior of deoxy sugars in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of certain diseases, including cancer and diabetes.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various industrial chemicals
作用機序
The mechanism of action of 1,5-anhydro-2-deoxypentitol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and dehydrogenases. It can inhibit or modulate the activity of these enzymes, affecting the overall metabolic process.
Pathways Involved: Tetrahydro-2H-pyran-3,4-diol is involved in the glycolytic pathway, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. .
類似化合物との比較
1,4-Anhydro-2-deoxypentitol: Similar in structure but differs in the position of the anhydro bridge.
1,5-Anhydro-2-deoxyhexitol: A hexitol derivative with an additional carbon atom.
1,5-Anhydro-2-deoxytetritol: A tetritol derivative with one less carbon atom
Uniqueness: Tetrahydro-2H-pyran-3,4-diol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
oxane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-4-1-2-8-3-5(4)7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWMSRFXAJSGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310376 | |
| Record name | 1,5-Anhydro-2-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100937-79-9 | |
| Record name | 1,5-Anhydro-2-deoxypentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100937-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydro-2-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B8271500.png)


![[2-Methyl-1-(pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B8271519.png)





